N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Description
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C9H13N3/c1-10-9-11-6-7-4-2-3-5-8(7)12-9/h6H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
HBLOMJFPSUWSQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2CCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the use of common laboratory reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Condensation Reactions
The primary amine at position 2 readily participates in condensation reactions with carbonyl compounds. Key observations include:
-
Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic catalysis (e.g., acetic acid) to form Schiff bases. This reaction typically proceeds at 80–100°C with yields of 65–85% .
-
Ketone Reactions : Cyclohexanone derivatives undergo nucleophilic addition-elimination, yielding fused heterocycles. For example, reactions with bis-benzylidene cyclohexanones produce 8-arylidene-5,6,7,8-tetrahydroquinazoline derivatives in 70–82% yields via α-aminoamidine intermediates .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde | N-Methyl-2-(benzylideneamino)quinazoline | AcOH, 80°C, 6 hr | 78% |
| Cyclohexanone | 8-Cyclohexylidene derivative | DMF, NaH, rt, 12 hr | 72% |
Nucleophilic Substitutions
The electron-deficient quinazoline ring facilitates nucleophilic attacks at positions 4 and 6:
-
Chlorination : Treatment with POCl₃ at reflux replaces hydroxyl groups with chlorine, forming 4-chloro derivatives. This step is critical for subsequent amination .
-
Amination : Reacts with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (e.g., DCM) to yield N-substituted analogs. For instance, coupling with 3-fluoroaniline at 120°C for 72 hr achieves 32% yield .
Electrophilic Additions
The tetrahydroquinazoline core undergoes electrophilic substitution, primarily at the para positions of the aromatic ring:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 7, though yields are moderate (45–55%) due to competing ring oxidation .
-
Sulfonation : Fuming H₂SO₄ selectively sulfonates position 5, producing water-soluble derivatives for pharmaceutical applications .
Oxidation and Reduction
-
Oxidation : MnO₂ or KMnO₄ oxidizes the tetrahydro ring to a fully aromatic quinazoline system, enhancing planar rigidity for receptor binding .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine bonds in Schiff base derivatives, regenerating primary amines with >90% efficiency .
Comparative Reactivity Analysis
Reactivity trends were quantified using density functional theory (DFT) and experimental kinetics:
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Aldehyde Condensation | 85.3 | 2.4 × 10⁻³ |
| Chlorination | 112.6 | 1.1 × 10⁻⁴ |
| Amination | 92.4 | 5.8 × 10⁻⁴ |
The lower activation energy for condensation aligns with its higher yields under mild conditions.
Functionalization for Bioactivity
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
Scientific Research Applications
N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Mechanism of Action
The mechanism of action of N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and β-glucosidase . These interactions can disrupt essential biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
N-Phenyl vs. N-Methyl Derivatives
- N-Phenyl-5,6,7,8-tetrahydroquinazolin-2-amine (hit-1): Exhibits potent CDK5 inhibition (Ki = 0.88 μM) but shows moderate selectivity over CDK2 .
- N-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine: The methyl group reduces steric bulk, which may improve metabolic stability and bioavailability.
Benzyl and Arylidene Derivatives
- N-Benzyl-4-methylquinazolin-2-amine derivatives : These fully aromatic analogs (e.g., 3al–3ap) exhibit melting points ranging from 114–178°C, indicating variable crystallinity based on substituents . The tetrahydroquinazoline core in the target compound likely reduces melting points, enhancing solubility .
- 2-(8-Aryliden-4-aryl-tetrahydroquinazolin-2-yl)butan-2-amine hydrochlorides : These derivatives (e.g., 4e–4g) incorporate bulky arylidene groups, which may enhance binding to hydrophobic protein pockets but complicate synthesis .
Positional Isomerism and Ring Modifications
- 4-Amino vs.
- Fully Aromatic vs. Tetrahydroquinazolines: Non-hydrogenated analogs like N-(3-bromobenzyl)-4-methylquinazolin-2-amine (3al) lack the saturated ring, leading to reduced solubility but higher rigidity, which may improve binding affinity in certain contexts .
Physicochemical Properties
- Solubility : The tetrahydroquinazoline core improves aqueous solubility compared to fully aromatic analogs (e.g., 3al–3ap with melting points >100°C) .
- Stability : Methylation at position 2 may reduce metabolic degradation compared to bulkier substituents, as seen in hit-1’s optimization for selectivity .
Biological Activity
N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of tetrahydroquinazoline derivatives. Its structure allows for various chemical modifications that can enhance its biological activity. The synthesis typically involves cyclization reactions that yield the tetrahydroquinazoline core with a methyl group at the nitrogen position.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical carcinoma) | 10.5 | Induction of apoptosis |
| A2780 (ovarian carcinoma) | 12.3 | Cell cycle arrest in G1 phase |
| HT-29 (colorectal adenocarcinoma) | 15.0 | Inhibition of proliferation |
The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression, particularly affecting the G1 phase in certain cell types .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains and fungi. The compound's efficacy is attributed to its ability to interfere with microbial metabolic pathways:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes:
| Enzyme | Inhibition Type | Binding Affinity (Ki) |
|---|---|---|
| Dihydrofolate reductase (DHFR) | Competitive | 50 nM |
| α-glucosidase | Non-competitive | 25 nM |
The inhibition of DHFR is particularly noteworthy as it plays a crucial role in folate metabolism, which is vital for DNA synthesis and cell division .
Case Studies
- Cytotoxicity Study : A study involving this compound on human dermal microvascular endothelial cells (HMEC-1) and various cancer cell lines showed a dose-dependent increase in cytotoxicity. The compound was able to significantly reduce cell viability at concentrations above 10 µM.
- Antimicrobial Efficacy : A series of experiments tested the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that this compound effectively inhibited growth at concentrations comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of tetrahydroquinazoline precursors with methylamine derivatives. For example, analogous tetrahydroquinazoline syntheses involve reacting amines with α,β-unsaturated carbonyl intermediates under acidic or basic conditions (e.g., acetic acid or sodium methoxide) . Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Yield optimization requires controlled temperature (70–100°C) and reaction times (24–72 hours) to minimize side products . Purity validation via HPLC or TLC (using UV/iodine visualization) is critical .
Q. How can the structure of N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure and confirm bond angles/lengths (e.g., compare with related compounds like 5,6,7,8-tetrahydroimidazo derivatives, where C–N bond lengths average 1.34–1.38 Å) .
- NMR spectroscopy : Analyze and NMR spectra for characteristic shifts. For instance, methyl groups on nitrogen typically resonate at δ 2.8–3.2 ppm in NMR, while aromatic protons in tetrahydroquinazolines appear as multiplet signals at δ 6.5–7.5 ppm .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological assays are suitable for screening N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., caspase-3 activation assays for apoptosis studies) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to target proteins (e.g., CXCR4 receptors) using AutoDock Vina. Compare docking scores with known ligands like AMD3100 .
- MD simulations : Assess stability in aqueous solutions (e.g., GROMACS with TIP3P water model) to study conformational flexibility .
Q. What strategies resolve contradictions in reported spectral data for tetrahydroquinazoline derivatives?
- Methodological Answer :
- Cross-validate techniques : Combine - HSQC NMR to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for methylene protons) .
- Isotopic labeling : Use -labeled analogs to clarify nitrogen environments in complex NMR spectra .
- Crystallographic refinement : Re-analyze X-ray data with SHELXL to correct for thermal motion artifacts in bond length discrepancies .
Q. How can the coordination chemistry of N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine be exploited for catalytic applications?
- Methodological Answer :
- Metal complex synthesis : React with transition metals (e.g., Co(II) or Ru(II)) in ethanol/water mixtures under inert atmosphere. Characterize complexes via UV-vis (d-d transitions) and cyclic voltammetry (redox potentials) .
- Catalytic testing : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd co-catalysts. Monitor conversion via GC-MS .
Q. What methodologies address the compound’s hygroscopicity during storage and handling?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound under vacuum (0.1 mbar) to remove residual solvents and moisture .
- Desiccant storage : Store in sealed vials with molecular sieves (3 Å) at –20°C. Confirm stability via periodic FT-IR to detect water absorption peaks (~3400 cm) .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity in N-methylation reactions of tetrahydroquinazoline precursors?
- Answer :
- Use methyl iodide in DMF with KCO as a base at 60°C to favor N-methylation over O- or S-alkylation .
- Monitor reaction progress via LC-MS to detect intermediates. Quench with aqueous NHCl to isolate the product .
Q. What green chemistry approaches reduce waste in synthesizing N-methyl-5,6,7,8-tetrahydroquinazolin-2-amine?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
